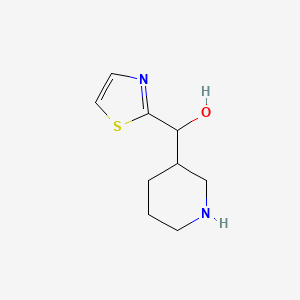

Piperidin-3-yl(1,3-thiazol-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2OS |

|---|---|

Molecular Weight |

198.29 g/mol |

IUPAC Name |

piperidin-3-yl(1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C9H14N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h4-5,7-8,10,12H,1-3,6H2 |

InChI Key |

XGROCBKCBHTBMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(C2=NC=CS2)O |

Origin of Product |

United States |

The Significance of Piperidine and Thiazole Scaffolds in Medicinal Chemistry

The piperidine (B6355638) and thiazole (B1198619) rings are fundamental building blocks in the design and synthesis of therapeutic agents. Their prevalence in a vast array of biologically active compounds underscores their importance to the field of medicinal chemistry.

The piperidine scaffold , a six-membered nitrogen-containing heterocycle, is a common core in many pharmaceuticals. nih.govunite-chem.comnih.gov Its presence can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The introduction of chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. nih.govresearchgate.net The versatility of the piperidine ring allows for the creation of complex, three-dimensional molecules, which is a key strategy in modern drug discovery. europa.eu

The thiazole scaffold , a five-membered aromatic ring containing both sulfur and nitrogen, is another "privileged scaffold" in drug discovery. chemicalbook.comuni.lu It is a component of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. chemicalbook.comniscpr.res.inmdpi.comajchem-a.com The thiazole nucleus is found in several clinically approved drugs, highlighting its role in the development of effective therapeutic agents. mdpi.comajchem-a.com The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the fine-tuning of a compound's biological activity. ambeed.com

An Overview of Piperidinyl Thiazole Hybrid Compounds in Drug Discovery

The strategic combination of two or more pharmacologically important scaffolds into a single hybrid molecule is a well-established approach in drug design. beilstein-journals.org This strategy aims to create novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles, or with multi-target activity.

Piperidinyl-thiazole hybrids, which integrate the beneficial features of both the piperidine (B6355638) and thiazole (B1198619) rings, are an area of growing interest. For instance, piperidinyl thiazole isoxazolines have been investigated as potent and slowly reversible inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. The design of such hybrids is often guided by the structural features of target proteins, with the piperidine and thiazole moieties contributing to key interactions within the binding site. The synthesis of related structures, such as 1-(1,3-thiazol-2-yl)piperidine, has been documented, providing a basis for the creation of more complex derivatives. chemicalbook.com The existence of compounds like [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine (B13457132) in chemical databases further suggests the feasibility and interest in this class of molecules. uni.lu

Research Rationale for Investigating Piperidin 3 Yl 1,3 Thiazol 2 Yl Methanol

Established Synthetic Routes for Piperidine Core Construction

The piperidine ring is a prevalent structure in pharmaceuticals and natural products. wikipedia.org Its synthesis has been extensively studied, with several robust methods available to chemists. whiterose.ac.uk

Hydrogenation of Pyridines: The most direct and industrially common method for producing the piperidine scaffold is the catalytic hydrogenation of pyridine (B92270) precursors. nih.govnih.gov This reduction can be achieved using various catalysts and conditions.

| Catalyst System | Substrate Scope | Conditions | Reference(s) |

| Nickel (e.g., Raney Ni) | Pyridine | High temperature (170-200°C) and pressure | nih.gov |

| Rhodium on Carbon (Rh/C) | Pyridines, Alkylbenzenes, Furans | 80°C, 5 atm H₂ in water | google.com |

| Ruthenium (e.g., RuCl₃·xH₂O) | Pyridines, Quinolines, Indoles | Borane-ammonia (H₃N-BH₃) as H₂ source | google.com |

| Palladium on Carbon (Pd/C) | Pyridine N-oxides | Ammonium formate | google.com |

| Borane (B79455) Catalysis | Pyridines | Ammonia borane as H₂ source, metal-free | google.com |

Cyclization Reactions: Intramolecular and intermolecular cyclization reactions provide versatile pathways to construct substituted piperidine rings from acyclic precursors. researchgate.netmdpi.com These methods offer excellent control over stereochemistry and substitution patterns.

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful strategy. For instance, iron-catalyzed reductive amination of linear amino-aldehydes can yield various piperidines. researchgate.net

Alkene Cyclization: Gold-catalyzed oxidative amination of un-activated alkenes can form substituted piperidines through difunctionalization of a double bond. researchgate.net

Radical-Mediated Cyclization: Cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes is another effective method for producing piperidines. researchgate.net

Aza-Diels-Alder Reaction: The [4+2] cycloaddition between an amine and a diene is a classic method for constructing the six-membered ring.

Ring-Closing Metathesis (RCM): RCM has been employed to synthesize 1-aryl-3-piperidone derivatives from suitable diene precursors, which can then be reduced to the corresponding piperidines. wikipedia.org

Established Synthetic Routes for 1,3-Thiazole Moiety Formation

The 1,3-thiazole ring is another critical pharmacophore found in numerous bioactive compounds. rsc.orggoogle.com Its synthesis is well-established, with the Hantzsch synthesis being the most prominent method.

Hantzsch Thiazole Synthesis: This is the most common and versatile method for thiazole synthesis. organic-chemistry.orgresearchgate.net It involves the condensation reaction between an α-halocarbonyl compound (e.g., α-haloketone) and a thioamide, thiourea, or related sulfur-containing nucleophile. organic-chemistry.orgresearchgate.net The reaction proceeds via cyclization to form the thiazole ring. Numerous modifications have been developed to improve yields and broaden the substrate scope. researchgate.net

| Reactant 1 | Reactant 2 | Key Features | Reference(s) |

| α-Halocarbonyl compounds | Thioamides, Thioureas | Classic, widely applicable method | organic-chemistry.org |

| 2-Bromoacetophenones | Thiourea or Selenourea | Fast, eco-friendly solvent-free conditions | organic-chemistry.org |

| 3,3'-dimethoxybiphenyl-4,4'-diyl)bis(thiourea) | Phenacyl bromides | Synthesis of bis-thiazole derivatives | researchgate.net |

Other Notable Synthetic Routes:

Cook-Heilbron Synthesis: This method produces 2-aminothiazole (B372263) derivatives through the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. researchgate.net

Gabriel Synthesis: Involves the thionation of α-acylaminoketones to form the thiazole ring. organic-chemistry.org

From Diazo Compounds: Trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioamides or thioureas to yield 2,4-disubstituted thiazoles under mild, metal-free conditions. organic-chemistry.org

Condensation with 2-Aminothiophenol (B119425): The reaction of 2-aminothiophenol with aldehydes or ketones is a common route to synthesize 2-substituted benzothiazoles, a related fused ring system. mdpi.com

Targeted Synthesis of this compound

While no direct literature synthesis for this compound has been identified, a plausible and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed strategy involves the coupling of a protected piperidine fragment with a functionalized thiazole.

A logical approach would be the reaction of a 2-metallo-thiazole with a piperidine-3-carbaldehyde (B1602230) derivative. Specifically, 2-bromothiazole (B21250) can serve as a precursor to a nucleophilic 2-thiazolyl species.

Proposed Synthetic Pathway:

Preparation of 2-Lithiothiazole: 2-Bromothiazole is reacted with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate 2-lithiothiazole via lithium-halogen exchange.

Preparation of the Aldehyde: The piperidine nitrogen must be protected to prevent interference with the organolithium reagent. A suitable protecting group, such as tert-butoxycarbonyl (Boc), is introduced onto 3-hydroxymethylpiperidine. The primary alcohol is then oxidized to the aldehyde, N-Boc-piperidine-3-carbaldehyde, using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.

Coupling Reaction: The freshly prepared 2-lithiothiazole solution is added to a solution of N-Boc-piperidine-3-carbaldehyde at low temperature. This nucleophilic addition reaction forms the carbon-carbon bond between the thiazole C2 and the former aldehyde carbon, yielding the protected secondary alcohol, N-Boc-piperidin-3-yl(1,3-thiazol-2-yl)methanol, after an aqueous workup.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to afford the target compound, this compound.

An alternative to the lithiation route involves a Grignard reaction. A patent describes the preparation of 2-thiazole carboxaldehyde by first forming a thiazole Grignard reagent from 2-bromothiazole. google.com This reagent could similarly be reacted with the protected piperidine-3-carbaldehyde.

Synthetic Approaches for this compound Derivatives and Congeners

The generation of analogs of the title compound can be achieved by modifying the piperidine ring, the thiazole ring, or the methanol linker.

Functionalization of the piperidine ring can be achieved either by starting with a pre-functionalized piperidine core before coupling or by modifying the piperidine ring of the final compound.

N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is a nucleophilic handle for introducing a wide variety of substituents. Standard reductive amination procedures using aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) can be employed. researchgate.net Direct alkylation with alkyl halides is also a common strategy. researchgate.net

Substitution at the Piperidine Ring Carbons: Building diverse piperidines can be achieved using strategies like Type II Anion Relay Chemistry (ARC), which allows for a modular approach to various stereoisomers of 2,4,6-trisubstituted piperidines. uni-muenchen.de For pre-existing rings, modern methods like biocatalytic C-H oxidation can introduce hydroxyl groups at specific sites, which can be further functionalized. mdpi.com

The thiazole ring can be functionalized at its carbon positions, typically C4 and C5, either before or after coupling with the piperidine moiety.

Substitution at C4 and C5: The classic Hantzsch synthesis allows for diversity at the C4 and C5 positions by varying the α-halocarbonyl component. For example, using different substituted phenacyl bromides leads to different 4-aryl-thiazole derivatives. google.com

Direct C-H Functionalization: Modern cross-coupling reactions enable direct functionalization. For instance, copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides can be used to install aryl groups on the thiazole ring. organic-chemistry.org

Halogenation: The thiazole ring can undergo electrophilic substitution, such as bromination, often at the C5 position, providing a handle for further cross-coupling reactions. google.com

The hydroxyl group of the methanol linker is a key site for introducing chemical diversity.

Oxidation to Ketone: The secondary alcohol can be oxidized to the corresponding ketone, (Piperidin-3-yl)(1,3-thiazol-2-yl)methanone. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild, low-temperature conditions, is an excellent choice as it tolerates a wide range of functional groups and avoids harsh or acidic conditions. wikipedia.orgorganic-chemistry.org

Etherification: The hydroxyl group can be converted into an ether. This can be achieved through various methods, including palladium-catalyzed coupling with (hetero)aryl halides or iron-catalyzed dehydrative etherification reactions with other alcohols. organic-chemistry.orgacs.org Light-promoted nickel catalysis also provides a highly effective method for C-O coupling with (hetero)aryl electrophiles. liv.ac.uk

Esterification: The alcohol can be readily converted to an ester by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). The Fischer esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, is a common method. youtube.com Alternatively, transesterification using an alkali metal catalyst can be employed to react the alcohol with other aryl or heteroaryl esters. researchgate.net

Advanced Spectroscopic Techniques for Molecular Elucidation

The definitive structure of an organic molecule like this compound would be established through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). The thiazole ring protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton on the carbon bearing the hydroxyl and thiazole groups would likely be a doublet or a multiplet in the δ 4.5-5.5 ppm range. The protons of the piperidine ring would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm). The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms. The carbon atoms of the thiazole ring would resonate at lower field (δ 110-170 ppm). The carbinol carbon (the one attached to the hydroxyl group) would be expected in the δ 60-80 ppm range. The carbons of the piperidine ring would appear at higher field, in the aliphatic region (δ 20-60 ppm).

Predicted ¹H and ¹³C NMR Data The following table is a hypothetical representation of expected NMR chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

Interactive Data Table: Predicted NMR Shifts| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole C2 | - | ~168 |

| Thiazole C4 | ~7.8 | ~142 |

| Thiazole C5 | ~7.3 | ~118 |

| Methanol CH | ~5.0 | ~70 |

| Piperidine C3 | ~2.5 | ~45 |

| Piperidine C2, C6 | ~2.8 - 3.2 (axial/equatorial) | ~48, ~50 |

| Piperidine C4, C5 | ~1.5 - 2.0 (axial/equatorial) | ~25, ~28 |

| Methanol OH | Variable | - |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. C-H stretching vibrations for the aliphatic piperidine and aromatic thiazole rings would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would likely be observed in the 1500-1650 cm⁻¹ region. A significant C-O stretching band for the alcohol would be expected around 1050-1150 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds of the heterocyclic ring systems.

Predicted IR Absorption Bands This table presents expected characteristic infrared absorption frequencies.

Interactive Data Table: Predicted IR Data| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (Amine) | 3200-3500 | Moderate, Broad |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 | Medium to Strong |

| C=N Stretch (Thiazole) | ~1630 | Medium |

| C=C Stretch (Thiazole) | ~1580 | Medium |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would likely involve the loss of a hydroxyl group, cleavage of the bond between the piperidine and the methanol-thiazole moiety, and fragmentation of the piperidine ring.

Predicted Mass Spectrometry Fragmentation This table illustrates potential major fragments in the mass spectrum.

Interactive Data Table: Predicted MS Fragments| Fragment | Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₉H₁₄N₂OS | 198 |

| [M-OH]⁺ | C₉H₁₃N₂S | 181 |

| [Thiazolyl-CHOH]⁺ | C₄H₄NOS | 114 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

To date, no public crystal structure of this compound has been deposited in crystallographic databases. Should a suitable single crystal be obtained, X-ray crystallography would provide unambiguous proof of the molecular structure. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Crucially, for this chiral molecule, X-ray crystallography on a single enantiomer or a salt with a known chiral counter-ion would establish the absolute configuration (R or S) at the stereocenter (the carbon atom bonded to the hydroxyl, piperidine, and thiazole groups). It would also reveal the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the relative orientation of the thiazole and piperidinylmethanol substituents.

Chiroptical Studies for Enantiomeric Purity and Stereochemical Assignment

Given the presence of a stereocenter, this compound is a chiral compound and will exist as a pair of enantiomers. Chiroptical techniques are essential for studying these stereoisomers.

Optical Rotation: Measurement of the specific rotation using a polarimeter would determine if a sample is optically active (i.e., enantiomerically enriched) or a racemic mixture (optically inactive). The sign and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum would provide information about the stereochemistry of the molecule, particularly the conformation of the chiral center and its interaction with the chromophoric thiazole ring. The resulting Cotton effects could be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration of the enantiomers. These studies are fundamental for understanding the three-dimensional structure and for quality control of enantiomerically pure samples.

Computational Chemistry and Structure Activity Relationship Sar of Piperidin 3 Yl 1,3 Thiazol 2 Yl Methanol

In Silico Approaches for Molecular Design and Optimization

In contemporary drug discovery, in silico methods are indispensable for accelerating the design and optimization of lead compounds. ekb.eg For a scaffold like Piperidin-3-yl(1,3-thiazol-2-yl)methanol, these computational strategies allow for the rational design of derivatives with potentially enhanced biological activities. ekb.egijpsr.com By simulating molecular properties and interactions, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov This data-driven approach involves a suite of computational tools, from quantum mechanics to molecular mechanics, each providing unique insights into the molecule's behavior.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interaction with biological targets. mdpi.com These methods can determine the distribution of electrons within the this compound structure, highlighting regions that are electron-rich or electron-poor. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net For instance, a smaller energy gap in a derivative of this compound might suggest higher reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer and the stability of the molecular framework. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Scaffolds This table is illustrative, showing typical parameters obtained from DFT calculations on related heterocyclic systems.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -0.2 to -0.3 a.u. | Electron-donating capability |

| LUMO Energy | -0.02 to -0.05 a.u. | Electron-accepting capability |

| HOMO-LUMO Gap | 0.15 to 0.25 a.u. | Chemical reactivity and stability |

| Dipole Moment (Debye) | 1.0 to 5.0 D | Molecular polarity and solubility |

Data synthesized from principles described in related studies. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule's surface. researchgate.net An MEP map for this compound would illustrate the electrostatic potential, identifying regions of positive, negative, and neutral potential. researchgate.net

Typically, red-colored regions indicate negative electrostatic potential, often associated with heteroatoms like the nitrogen and sulfur in the thiazole (B1198619) ring or the oxygen of the methanol (B129727) group. These areas are prone to electrophilic attack and can act as hydrogen bond acceptors. researchgate.net Conversely, blue-colored regions signify positive potential, usually around hydrogen atoms (especially the hydroxyl and amine protons), indicating sites for nucleophilic attack and hydrogen bond donation. researchgate.netrsc.org This mapping is critical for predicting how the molecule will orient itself within a protein's binding pocket, as electrostatic complementarity is a key driver of molecular recognition. rsc.org

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. mhmedical.com The piperidine (B6355638) ring typically adopts a stable chair conformation. nih.gov However, the relative orientation of the thiazole ring and the substituent on the piperidine ring can vary due to rotation around the single bonds.

Exploring the conformational landscape through molecular dynamics simulations or systematic conformational searches is essential to identify low-energy, stable conformations that are likely to be biologically relevant. mdpi.comunifi.it The analysis reveals the range of shapes the molecule can adopt and the energy barriers between them. mdpi.com Understanding these preferences is crucial for designing rigid analogues or interpreting SAR data, as the bioactive conformation that binds to a target receptor may not be the lowest energy conformation in solution. unifi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For a series of this compound derivatives, a QSAR model could predict their potency based on calculated molecular descriptors.

The process involves generating a dataset of analogues with known activities and calculating various descriptors for each. These descriptors can be 2D (e.g., topological indices, atom counts) or 3D (e.g., steric and electrostatic fields from CoMFA and CoMSIA). nih.gov Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create an equation that links the descriptors to the activity. nih.govnih.gov A robust QSAR model, validated through internal and external testing, can be used to screen virtual libraries of compounds and prioritize synthesis, significantly accelerating the drug discovery process. nih.govijddd.com

Table 2: Common Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External r²) | Measures the predictive ability on an external test set. | > 0.6 |

Criteria based on general QSAR modeling principles. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

The design of new analogues of this compound can follow two primary pathways: ligand-based and structure-based design.

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. researchgate.net This approach relies on the knowledge of molecules that are known to be active. Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. mdpi.com A pharmacophore model derived from active analogues of this compound could be used as a 3D query to find new, structurally diverse compounds with the potential for similar activity.

Structure-based drug design is possible when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-EM. Molecular docking is the most common technique in this category. plos.org It predicts the preferred orientation and binding affinity of a ligand within a protein's active site. academie-sciences.fr Docking simulations of this compound into its target would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, guiding modifications to improve binding and, consequently, potency. nih.gov

Key Pharmacophoric Features and Stereochemical Impact on Biological Activity

The structure of this compound contains several features that are likely critical for its biological function. The thiazole ring can participate in π-π stacking and hydrogen bonding. academie-sciences.fr The piperidine nitrogen is a basic center that is likely protonated at physiological pH, allowing for a key ionic interaction. The hydroxyl group of the methanol linker is a potent hydrogen bond donor and acceptor. Together, these elements form a distinct pharmacophore. SAR studies on related thiazole-piperidine compounds have often shown that modifications to any of these points can drastically alter activity. academie-sciences.frebi.ac.uk

A crucial aspect of this molecule's structure is its stereochemistry. The carbon atom at the 3-position of the piperidine ring is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-Piperidin-3-yl(1,3-thiazol-2-yl)methanol and (S)-Piperidin-3-yl(1,3-thiazol-2-yl)methanol. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different potencies, activities, and metabolic fates because biological systems are themselves chiral. mhmedical.com Therefore, a comprehensive SAR study would require the synthesis and biological evaluation of each individual enantiomer to determine which one carries the desired activity and to understand the stereochemical requirements of the target receptor.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the compound "this compound" that directly addresses the topics outlined in your request. The required data for the following sections is not available for this specific molecule:

Identification of Putative Biological Targets via Molecular Docking Simulations

In Vitro Enzymatic Inhibition Assays

Receptor Binding and Activation Profiling

Cellular Pathway Perturbation Analysis

Protein-Ligand Interaction Dynamics (Molecular Dynamics Simulations)

While research exists for various derivatives of piperidine and thiazole, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct compounds. To provide an accurate and scientifically valid article, the content must be based on studies conducted directly on the subject compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information at this time. Fulfilling the request would necessitate fabricating data or misattributing findings from other molecules, which would result in a scientifically unsound and misleading document.

Preclinical Pharmacological Evaluation of Piperidin 3 Yl 1,3 Thiazol 2 Yl Methanol and Its Analogs

In Vitro Biological Screening Paradigms

The initial phase of preclinical evaluation typically involves a battery of in vitro tests to determine the biological activity of new chemical entities at a cellular or molecular level. Analogs of Piperidin-3-yl(1,3-thiazol-2-yl)methanol, which often incorporate the broader piperidine (B6355638) and thiazole (B1198619) heterocyclic systems, have been extensively studied across multiple therapeutic areas.

Antimicrobial Activity Assessment (Antibacterial, Antifungal, Antitubercular, Antiviral, Antiparasitic)

Derivatives containing piperidine and thiazole rings have shown a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activity: Research into N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed notable antifungal activity, particularly against Candida albicans. researchgate.net One compound from this series, featuring a benzhydryl and a 4-methylpiperidin-1-yl moiety, was identified as the most effective against C. albicans. researchgate.net This same compound also demonstrated antibacterial efficacy against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net In another study, newly synthesized piperidine derivatives were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com Similarly, a series of 1,3-thiazole derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and the fungal strain Aspergillus niger. nih.gov Further studies on thiazolidinones incorporating an N-methyl piperazine (B1678402) moiety reported activity against Bacillus subtilis and Salmonella typhi. biotech-asia.org

| Compound Class | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| N-(Thiazol-2-yl)-2-(piperidin-1-yl)acetamide Analog | Candida albicans | Most effective in series | researchgate.net |

| N-(Benzhydryl)-2-(4-methylpiperidin-1-yl)acetamide | Pseudomonas aeruginosa | MIC: 62.5 µg/mL | researchgate.net |

| 1,3-Thiazole Derivatives | S. aureus, E. coli, A. niger | MIC: 125–200 µg/mL | nih.gov |

| Piperidine Derivatives | Staphylococcus aureus, Escherichia coli | Active in disc diffusion assay | biointerfaceresearch.com |

| Thiazolidinone-Piperazine Hybrids | Bacillus subtilis, Staphylococcus aureus, E. coli, S. typhi | Active in agar (B569324) cup plate method | biotech-asia.org |

Antiviral and Antitubercular Activity: The structural framework of these compounds has also been explored for other antimicrobial applications. Certain 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have been noted for their potential antitubercular properties. mdpi.com In antiviral screenings, N-acyl derivatives of anabasine (B190304), a natural piperidine alkaloid, were tested against influenza virus strains, with adamantane-containing derivatives showing a moderate ability to reduce viral infectivity. mdpi.com

Anticancer and Cytotoxicity Profiling in Cell Lines

The thiazole ring is a key component of several clinically used anticancer drugs, and its combination with a piperidine or piperazine moiety has been a fruitful strategy for developing new cytotoxic agents.

A comprehensive screening of polyfunctional substituted 1,3-thiazoles against the NCI-60 human tumor cell line panel revealed that compounds with a piperazine substituent at the C5 position of the thiazole ring were particularly effective. bioorganica.com.ua One such compound, 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole, demonstrated potent activity, destroying almost all cell lines of leukemia, melanoma, and colon cancer with an average growth percentage (GP) of -70%. bioorganica.com.ua Another analog with two tosyl groups and a C5-linked piperazine also showed high anticancer activity across multiple cell lines, including leukemia, lung cancer, colon cancer, and melanoma. bioorganica.com.ua

In other research, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were evaluated for their antiglioma effects. nih.gov Several of these compounds decreased the viability of glioma cells by 30-65% at a concentration of 100 μM. nih.gov Importantly, the most promising of these thiazolidinones were not cytotoxic to primary astrocytes, indicating a degree of selectivity for cancer cells. nih.gov Further studies on piperazine-based bis(thiazole) hybrids showed promising cytotoxicity against various cell lines, with one compound, 9i, exhibiting a potent IC₅₀ value of 1.2 nM against the HCT-116 colon cancer cell line. nih.gov

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-Phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole | Various (Leukemia, Melanoma, Colon) | Average GP | -70% | bioorganica.com.ua |

| Piperazine-based bis(thiazole) hybrid (9i) | HCT-116 (Colon) | IC₅₀ | 1.2 nM | nih.gov |

| Piperazine-based bis(thiazole) hybrid (7b) | HCT-116 (Colon) | IC₅₀ | 3.5 nM | nih.gov |

| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones (4d, 4l, 4m, 4p) | Glioma Cells | Viability Reduction | >50% at 100 µM | nih.gov |

| 2-Amino-1,3-thiazole derivative (4b) | HL-60 (Leukemia) | IC₅₀ | 1.3 µM | researchgate.net |

Anti-inflammatory and Analgesic Potency Determination

The anti-inflammatory potential of this chemical class has been investigated through various assays. A series of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema method in rats, a standard in vivo model for acute inflammation. nih.gov The promising results from this in vivo screen were supported by in silico docking studies suggesting COX-2 inhibition as a possible mechanism. nih.gov

The analgesic activity of related heterocyclic structures has also been confirmed. N-acyl derivatives of the piperidine alkaloid anabasine demonstrated significant analgesic effects in the acetic acid-induced writhing test in mice, with the majority of derivatives reducing the pain response. mdpi.com In another study, purine-2,6-dione (B11924001) derivatives, while structurally distinct, were evaluated in multiple animal models of pain and inflammation, including the formalin test and carrageenan-induced edema test, identifying compounds with significant antiallodynic properties. nih.gov

Central Nervous System (CNS) Activity Evaluation (e.g., Anxiolytic, Anticonvulsant)

The versatility of the piperidine and thiazole scaffolds extends to potential applications in treating central nervous system disorders. A series of novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were assessed for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. researchgate.net Several compounds from this series exhibited anticonvulsant properties in one or both tests. researchgate.net The study also screened for sedative-hypnotic and general CNS depressant activities. researchgate.net

Furthermore, in the context of neurodegenerative diseases, a series of benzothiazole–piperazine hybrids were designed as multifunctional ligands for Alzheimer's disease. rsc.org These compounds were evaluated for their ability to inhibit cholinesterases and amyloid-beta (Aβ) aggregation. One hybrid molecule, compound 12, not only showed potent and selective inhibition of acetylcholinesterase (AChE) but also demonstrated neuroprotective effects by impeding the loss of cell viability induced by H₂O₂ in SH-SY5Y neuroblastoma cells. rsc.org

Enzyme Modulation and Functional Assays

A key aspect of pharmacological evaluation is determining the molecular target through which a compound exerts its effect. Analogs of this compound have been found to modulate the activity of several important enzymes.

For instance, piperazine-based bis(thiazole) hybrids with potent anticancer activity were tested for their inhibitory effects against Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The most active compounds exhibited IC₅₀ values in the low nanomolar range, comparable to the standard EGFR inhibitor Erlotinib. nih.gov Similarly, pyrazolylthiazole derivatives have been reported to fight cancer via EGFR tyrosine kinase (TK) inhibition. cu.edu.eg

In the realm of neuroinflammation, benzothiazole-piperazine hybrids were identified as effective inhibitors of acetylcholinesterase (AChE), with the most potent compound showing an IC₅₀ of 2.31 μM. rsc.org In the context of inflammation, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were identified through docking studies as potential inhibitors of cyclooxygenase-2 (COX-2). nih.gov More recently, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one were found to inhibit the NLRP3 inflammasome by reducing the ATPase activity of the human recombinant NLRP3 protein. nih.gov

| Compound Class | Enzyme Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Piperazine-based bis(thiazole) hybrid (9i) | EGFR Kinase | IC₅₀ | 1.2 nM | nih.gov |

| Benzothiazole-piperazine hybrid (12) | Acetylcholinesterase (AChE) | IC₅₀ | 2.31 µM | rsc.org |

| Benzothiazole-piperazine hybrid (16) | Acetylcholinesterase (AChE) | IC₅₀ | 5.24 µM | rsc.org |

| 1-(Piperidin-4-yl)-benzoimidazole-2-one derivative (9) | NLRP3 ATPase Activity | Concentration-dependent inhibition | nih.gov |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies to assess their efficacy in a whole-organism context. Several analogs containing the piperidine-thiazole framework have demonstrated significant therapeutic potential in various animal models.

In oncology, treatment with sub-therapeutic doses of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones was shown to reduce the in vivo growth of gliomas in a preclinical model. nih.gov The treatment also reduced malignant characteristics of the implanted tumors, such as hemorrhage and pseudopalisading. nih.gov In a separate study, a novel indole (B1671886) derivative featuring a piperidine moiety was found to inhibit tumor growth in a mouse model of medulloblastoma. nih.gov

In the field of neuropharmacology, a benzothiazole-piperazine hybrid (compound 12), which showed potent AChE inhibition in vitro, was tested in a scopolamine-induced memory deficit mouse model. rsc.org The compound was found to significantly improve cognition and spatial memory, corroborating its potential for Alzheimer's disease therapy. rsc.org

For metabolic diseases, thiazolidinedione derivatives, which are structurally related, were evaluated as euglycemic agents in streptozotocin-induced diabetic rats. nih.gov One compound, C40, was able to restore normal blood glucose levels (euglycemia) by the end of a 21-day treatment period. nih.gov

These in vivo studies provide crucial validation of the therapeutic potential observed in vitro and are a necessary step in the pipeline for developing new drugs based on the this compound scaffold and its analogs.

Proof-of-Concept Efficacy in Disease Models

The therapeutic potential of compounds structurally related to this compound has been explored in various disease models, including cancer and inflammatory conditions.

A series of analogs based on the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were evaluated as inhibitors of the NLRP3 inflammasome, a key component in inflammatory diseases. nih.gov In this study, several compounds were tested for their ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP. nih.gov Notably, compounds 9 , 13 , and 18 from this series demonstrated a concentration-dependent inhibition of both pyroptosis and IL-1β release, highlighting their potential as anti-inflammatory agents. nih.gov For instance, at a concentration of 10 µM, compound 9 showed a 39.2 ± 6.6% inhibition of pyroptosis and a 20.3 ± 1.3% inhibition of IL-1β release. nih.gov

Table 1: In Vitro Efficacy of NLRP3 Inflammasome Inhibitor Analogs

| Compound | Pyroptosis Inhibition (%) at 10 µM | IL-1β Inhibition (%) at 10 µM |

|---|---|---|

| 1 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| 9 | 39.2 ± 6.6 | 20.3 ± 1.3 |

| 16 | 37.7 ± 7.6 | 14.9 ± 8.8 |

Data sourced from a study on NLRP3 inflammasome inhibitors. nih.gov

In the context of oncology, analogs with a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol structure have been investigated as inhibitors of glutaminase (B10826351) 1 (GLS1), a target in cancer metabolism. nih.gov One of the lead compounds from this series, 24y , exhibited significant antitumor activity in A549 and HCT116 xenograft tumor models. nih.gov Oral administration of compound 24y resulted in tumor growth inhibitions of 40.9% and 42.0%, respectively. nih.gov

Furthermore, a patent for novel piperidine compounds with a similar core structure has described their activity as Aurora A kinase inhibitors, a validated target in oncology. google.com This suggests that the piperidine scaffold is a viable starting point for the development of anti-cancer agents. google.com

Analogs incorporating a thiazolidine (B150603) piperidine nicotinamide (B372718) structure have been synthesized and evaluated for their antibacterial activity. sioc-journal.cn Several compounds in this series displayed significant activity against various plant pathogenic fungi. For example, compound 6k , (4-(5-(2,3-dichlorophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(5,6-dichloropyridin-3-yl)methanone, showed 75% inhibition against Phytophthora infestans at a concentration of 100 µg/mL. sioc-journal.cn

Pharmacodynamic Biomarker Evaluation

The evaluation of pharmacodynamic biomarkers provides crucial information on the biological activity of a compound in vivo. For analogs of this compound, studies have included the assessment of target engagement and downstream effects.

In the investigation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as GLS1 inhibitors, in vitro studies indicated that the lead compound 24y acts on the mitochondrial GLS1 pathway. nih.gov A key pharmacodynamic finding was the upregulation of reactive oxygen species (ROS) levels, which is a downstream effect of GLS1 inhibition. nih.gov

For the NLRP3 inflammasome inhibitor analogs, the primary pharmacodynamic readout was the inhibition of IL-1β release in human macrophages. nih.gov The most promising compounds, 9 , 13 , and 18 , were able to inhibit IL-1β release in a concentration-dependent manner in LPS/ATP-stimulated human macrophages. nih.gov This direct measurement of a key inflammatory cytokine serves as a critical biomarker for the compound's activity. nih.gov

ADME Prediction through Computational Models (Absorption, Distribution, Metabolism, Excretion)

Computational models are instrumental in the early stages of drug discovery for predicting the ADME properties of new chemical entities, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov For various analogs of this compound, in silico ADME studies have been conducted.

A study on a series of thiazolidin-2,4-dione derivatives evaluated their drug-likeness based on Lipinski's Rule of Five. nih.gov The results indicated that all the synthesized compounds were likely to be orally bioavailable, a favorable property for drug candidates. nih.gov

For a close analog, [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine (B13457132) , some predicted physicochemical properties are available in public databases. These predictions can offer a preliminary assessment of the compound's potential ADME characteristics. uni.lu

Table 2: Predicted Physicochemical Properties for a Close Analog

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H15N3S |

| Monoisotopic Mass | 197.09866 Da |

| XlogP | 1.2 |

Data for [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine from PubChemLite. uni.lu

In a study of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, the lead compound 24y was found to have relatively good metabolic stability and a bioavailability of 12.4%. nih.gov This indicates that while there is room for optimization, the scaffold has the potential for acceptable pharmacokinetic properties.

Future Perspectives and Research Directions for Piperidin 3 Yl 1,3 Thiazol 2 Yl Methanol

Strategic Design of Next-Generation Piperidin-3-yl(1,3-thiazol-2-yl)methanol Derivatives

Future research will likely focus on systematic structural modifications of the this compound core to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new analogues. Key areas for modification include the piperidine (B6355638) ring, the thiazole (B1198619) nucleus, and the interconnecting methanol (B129727) bridge.

Piperidine Ring Modifications: The nitrogen atom of the piperidine ring is a critical handle for derivatization. Introducing various substituents can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds. For instance, in related thiazole-piperazine derivatives, the substitution on the nitrogen has been shown to be crucial for activity. researchgate.net

Thiazole Ring Substitutions: The thiazole ring offers several positions for substitution. Adding electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and influence its binding affinity to target proteins. nih.gov SAR studies on other thiazole hybrids have shown that substitutions on this ring have a significant impact on biological activity. nih.gov

Modification of the Methanol Linker: The hydroxyl group of the methanol linker is a key hydrogen bonding feature. It can be esterified or etherified to create prodrugs or modify the compound's solubility and metabolic stability. Furthermore, the stereochemistry of the chiral center at the methanol carbon is critical and warrants investigation, as stereoisomers often exhibit different pharmacological profiles.

Table 1: SAR Insights from Related Thiazole-Heterocycle Hybrids

| Scaffold Region | Modification Strategy | Observed Impact in Related Compounds | Potential Application for this compound |

|---|---|---|---|

| Piperidine Nitrogen | Alkylation, Arylation, Acylation | Alters basicity and lipophilicity, influencing target engagement and cell permeability. researchgate.net | Introduce diverse substituents to probe binding pockets and improve pharmacokinetic properties. |

| Thiazole Ring | Introduction of halogens, nitro, or methoxy (B1213986) groups | Electron-withdrawing groups can enhance antibacterial and antifungal activity. nih.gov | Fine-tune electronic properties to optimize potency against specific targets. |

| Aryl Substituents | Adding substituted phenyl rings to the core structure | Potency is highly dependent on the position and nature of substituents on the aryl ring. nih.gov | Explore aryl additions to the thiazole or piperidine rings to access additional binding interactions. |

Exploration of Polypharmacology and Multi-Target Approaches

The complexity of diseases like cancer and neurodegenerative disorders has fueled interest in multi-target-directed ligands (MTDLs), which can modulate multiple biological targets simultaneously. nih.gov This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov The thiazole-piperidine scaffold is well-suited for the development of such agents.

For example, different thiazole-piperazine hybrids have been designed as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid aggregation. nih.govresearchgate.net Research has also produced thiazole derivatives that act as dual inhibitors of enzymes like EGFR and VEGFR-2 for cancer therapy. nih.gov Future work on this compound could involve screening against a panel of related targets to identify polypharmacological effects. Derivatives could be rationally designed to balance activity against multiple targets, such as kinases, cholinesterases, or monoamine oxidases, to treat complex multifactorial diseases. nih.gov

Table 2: Potential Multi-Target Applications for Thiazole-Piperidine Scaffolds

| Therapeutic Area | Potential Target Combination | Rationale |

|---|---|---|

| Alzheimer's Disease | AChE/BuChE + BACE-1 | Address both symptomatic (neurotransmitter levels) and disease-modifying (amyloid plaque) pathways. nih.gov |

| Cancer | EGFR/VEGFR-2 Kinases | Inhibit multiple signaling pathways involved in tumor growth and angiogenesis. nih.gov |

| Neuroinflammation | COX-2/5-LOX | Target key enzymes in the inflammatory cascade. nih.gov |

| Depression/Parkinson's | Monoamine Oxidase (MAO-A/MAO-B) + other CNS receptors | Modulate levels of multiple neurotransmitters. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can be applied to the this compound scaffold in several ways.

Predictive Modeling: ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives before they are synthesized, saving time and resources. nih.govmdpi.com These models learn from existing data on related compounds to identify key molecular features that correlate with potency. researchgate.net

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. crimsonpublishers.com This allows researchers to prioritize derivatives with favorable drug-like properties early in the discovery process, reducing late-stage failures.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. crimsonpublishers.com These models can be optimized to generate structures with high predicted activity and desirable physicochemical properties, expanding the chemical space for exploration. The use of deep learning and neural networks can further refine these predictions. nih.gov

The integration of AI and ML offers a powerful approach to navigate the vast chemical space of possible this compound derivatives, efficiently identifying the most promising candidates for synthesis and testing. clinmedkaz.org

Challenges and Opportunities in Developing Thiazole-Piperidine Hybrids

While the thiazole-piperidine scaffold is promising, its development is not without challenges. The synthesis of polysubstituted piperidines can be complex, often requiring multi-step sequences and careful control of stereochemistry. nih.govmdpi.com The synthesis of the thiazole ring itself also requires specific precursors and reaction conditions. acs.org Overcoming these synthetic hurdles in an efficient and scalable manner is a key challenge.

However, these challenges are paired with significant opportunities. The molecular hybridization of a saturated, flexible piperidine ring with a flat, aromatic thiazole ring creates a unique three-dimensional structure. acs.orgnih.gov This "3D shape" allows for novel interactions with protein binding sites that may not be accessible to more planar molecules, potentially leading to drugs with higher potency and selectivity. lifechemicals.com The development of new synthetic methodologies, such as one-pot multicomponent reactions, could streamline the production of these complex hybrids. mdpi.com The versatility of the thiazole-piperidine core provides a rich foundation for creating diverse chemical libraries to screen against a wide range of diseases, making it an area of considerable opportunity in medicinal chemistry. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for Piperidin-3-yl(1,3-thiazol-2-yl)methanol, and how are reaction conditions optimized?

Methodological Answer:

- Carbodiimide-Mediated Coupling : A common approach involves coupling a piperidinyl alcohol derivative with a thiazole-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under basic conditions (e.g., triethylamine) at 273 K .

- Nucleophilic Substitution : Alternatively, refluxing intermediates (e.g., benzoxazinones) with thiazol-2-amine derivatives in methanol with K₂CO₃ as a base under anhydrous conditions can yield target compounds .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., methanol/acetone mixtures) for crystallization .

Q. How is the crystal structure of this compound determined and validated?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Solve structures via direct methods (e.g., SHELXS) and refine with SHELXL .

- Validation : Check for geometric irregularities (bond lengths, angles) using CCDC validation tools. Apply R-factors and analyze residual electron density maps. Tools like PLATON or checkCIF ensure compliance with crystallographic standards .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1660 cm⁻¹, C-N at ~1340 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C signals (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, thiazole protons at δ 7.5–8.2 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or FAB-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?

Methodological Answer:

- Cross-Validation : Compare experimental IR/NMR data with computational predictions (DFT calculations). For crystallography, re-examine twinning or disorder using Olex2 or SHELXL .

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous XRD results, collect data at higher resolution or lower temperature .

Q. What computational strategies predict the biological activity or toxicity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with thiazole-binding pockets) .

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess mutagenicity or carcinogenicity, referencing structural analogs from mutagenicity datasets .

Q. How does stereochemistry influence the physicochemical properties of this compound?

Methodological Answer:

- Chiral Analysis : Resolve enantiomers via chiral HPLC (Chiralpak columns) or synthesize diastereomeric derivatives. Compare optical rotation or CD spectra with known standards .

- Impact on Solubility : Use molecular dynamics simulations (e.g., GROMACS) to correlate stereochemistry with logP or aqueous solubility .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced efficacy?

Methodological Answer:

- Analog Synthesis : Modify substituents on the piperidine (e.g., alkyl groups) or thiazole (e.g., halogens) rings. For example, methyl substitution on thiazole (as in [4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol) alters lipophilicity and target binding .

- Biological Assays : Test analogs against relevant targets (e.g., kinases, GPCRs) and correlate activity with Hammett σ or Hansch parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.